An In-Depth Technical Guide to Sulfo-NHS-LC-LC-Biotin
An In-Depth Technical Guide to Sulfo-NHS-LC-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-LC-LC-biotin, a long-chain, amine-reactive biotinylation reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information and protocols required for the successful application of this versatile molecule in their work.
Introduction
Sulfo-NHS-LC-LC-biotin (Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a chemical probe used to covalently attach a biotin (B1667282) label to proteins and other molecules containing primary amines.[1] Its key features include a water-soluble sulfo-NHS ester group, a long spacer arm, and the biotin moiety, which exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin.[1][2]
The water solubility of this reagent, conferred by the sulfonate group on the N-hydroxysuccinimide (NHS) ring, allows for biotinylation reactions to be conducted in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][3][4] This characteristic is particularly advantageous for preserving the native conformation and activity of proteins. Furthermore, the negative charge of the sulfo-NHS group renders the molecule membrane-impermeable, making it an ideal tool for specifically labeling cell surface proteins.[3][5][6][7]
The extended spacer arm of the "LC-LC" (Long Chain-Long Chain) variant is a distinguishing feature, designed to minimize steric hindrance and provide greater accessibility for the biotin to bind to avidin or streptavidin, especially when the target amine is located in a sterically crowded environment.[8]
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of Sulfo-NHS-LC-LC-biotin is crucial for its effective use. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| Full Chemical Name | Sulfosuccinimidyl-6-(biotinamido)-6-hexanamido hexanoate | [1] |
| Molecular Weight | 556.59 g/mol (as Sulfo-NHS-LC-Biotin) | [9] |
| Spacer Arm Length | 30.5 Å | [10] |
| CAS Number | 194041-66-2 | [8] |
| Reactive Group | N-Hydroxysulfosuccinimide (sulfo-NHS) ester | [4][7] |
| Target Moiety | Primary amines (-NH₂) | [4][7] |
| Solubility | Water soluble | [3][4][11] |
| Cell Permeability | Impermeable | [3][6][7] |
| Cleavability | Non-cleavable | [6][7] |
Mechanism of Action
The biotinylation reaction with Sulfo-NHS-LC-LC-biotin is a straightforward and efficient process. The sulfo-NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1][4][12] This reaction is most efficient at a pH range of 7 to 9.[4][11] During the reaction, the sulfo-N-hydroxysuccinimide group is released as a byproduct.
Figure 1: Reaction of Sulfo-NHS-LC-LC-Biotin with a primary amine.
Applications in Research and Drug Development
The unique properties of Sulfo-NHS-LC-LC-biotin lend it to a wide array of applications:
-
Cell Surface Protein Labeling: Its water solubility and membrane impermeability make it the reagent of choice for specifically biotinylating proteins on the exterior of living cells.[3][7][13] This is invaluable for studying receptor-ligand interactions, protein trafficking, and the composition of the cell surface proteome.[2][3]
-
Antibody and Protein Biotinylation: Antibodies and other proteins can be efficiently labeled with biotin for use in a variety of immunoassays, including ELISA, Western blotting, and immunohistochemistry.[3][6][7] Biotinylated antibodies are also crucial for immobilization onto streptavidin-coated surfaces for purification or sensor-based assays.[6][7]
-
Drug Delivery Systems: The long spacer arm can be advantageous in drug delivery systems where a biotinylated component needs to interact with an avidin-based target without steric hindrance.
-
Proteomics: In conjunction with mass spectrometry, cell surface biotinylation can be used to identify and quantify cell surface proteins under different physiological conditions.
Experimental Protocols
The following are detailed protocols for the biotinylation of proteins in solution and on the cell surface. It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the sulfo-NHS ester.[3][9]
Protein Biotinylation in Solution
This protocol is designed for labeling purified proteins in an amine-free buffer.
Materials:
-
Sulfo-NHS-LC-LC-biotin
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Desalting column or dialysis cassette for removal of excess biotin
-
Ultrapure water
Procedure:
-
Equilibrate Reagents: Remove the vial of Sulfo-NHS-LC-LC-biotin from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.[3][14]
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[14][15] If the buffer contains primary amines, exchange it for PBS using dialysis or a desalting column.[3][14]
-
Calculate Reagent Amount: The optimal molar ratio of biotin reagent to protein depends on the protein and the desired degree of labeling. A common starting point is a 20- to 50-fold molar excess of biotin to protein.[3][14] For an antibody of 150,000 Da at 2 mg/mL, a 20-fold molar excess is a good starting point.[5][14]
-
Prepare Biotin Solution: Immediately before use, dissolve the required amount of Sulfo-NHS-LC-LC-biotin in ultrapure water to create a fresh 10 mM solution.[3][14] Do not prepare stock solutions for storage as the NHS-ester is susceptible to hydrolysis.[4][9]
-
Reaction Incubation: Add the calculated volume of the 10 mM biotin solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][14]
-
Remove Excess Biotin: After incubation, remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[9] This step is critical for downstream applications where free biotin could interfere.
Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of living cells in suspension or adherent cultures.
Materials:
-
Sulfo-NHS-LC-LC-biotin
-
Cells to be labeled
-
Ice-cold PBS, pH 8.0
-
Quenching buffer (PBS containing 100 mM glycine)
Procedure:
-
Cell Preparation: Wash the cells (either in suspension or adherent) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[2][3][5]
-
Cell Resuspension: For cells in suspension, resuspend them in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[2][3][5] For adherent cells, add the PBS directly to the culture plate.
-
Biotinylation Reaction: Add Sulfo-NHS-LC-LC-biotin to a final concentration of 2-5 mM.[3][5] This can be achieved by adding a pre-weighed amount or from a freshly prepared concentrated solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature.[2][3][5] To minimize internalization of the biotinylated proteins, the incubation can be performed at 4°C.[2][3]
-
Quench Reaction: To stop the labeling reaction, wash the cells three times with the quenching buffer (PBS + 100 mM glycine).[3] The primary amines in glycine will react with and quench any excess Sulfo-NHS-LC-LC-biotin.
-
Final Wash: Wash the cells once more with ice-cold PBS to remove excess quenching buffer. The cells are now ready for lysis and subsequent analysis.
Figure 2: A typical experimental workflow for protein biotinylation.
Important Considerations
-
Moisture Sensitivity: Sulfo-NHS-LC-LC-biotin is sensitive to moisture.[3][9] It should be stored at -20°C with a desiccant and warmed to room temperature before opening.[3][5][9]
-
Hydrolysis: The sulfo-NHS ester is prone to hydrolysis in aqueous solutions. Therefore, solutions of the reagent should be prepared immediately before use and any unused portion discarded.[4][9]
-
Buffer Compatibility: Ensure that all buffers used during the labeling reaction are free of primary amines.[3][9]
-
Optimization: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the target molecule.[3][14] It is often necessary to empirically determine the optimal ratio for a specific application to avoid compromising the biological activity of the protein.
Conclusion
Sulfo-NHS-LC-LC-biotin is a powerful and versatile tool for the biotinylation of proteins and other primary amine-containing molecules. Its water solubility, membrane impermeability, and long spacer arm make it particularly well-suited for a wide range of applications in biological research and drug development, from the specific labeling of cell surface proteins to the preparation of reagents for immunoassays and affinity purification. By following the detailed protocols and considering the key handling requirements outlined in this guide, researchers can effectively utilize this reagent to advance their scientific objectives.
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- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 7. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 8. Sulfo-NHS-LC-LC-Biotin I CAS#: 194041-66-2 I biotin reagent I InvivoChem [invivochem.com]
- 9. apexbt.com [apexbt.com]
- 10. cephamls.com [cephamls.com]
- 11. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
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- 13. selectscience.net [selectscience.net]
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